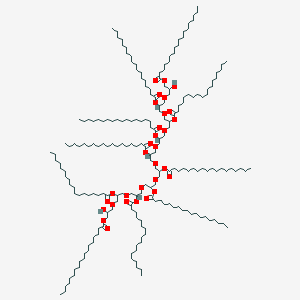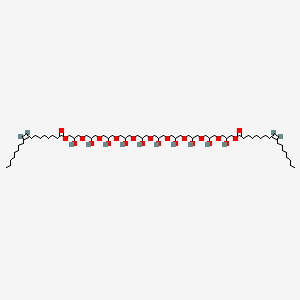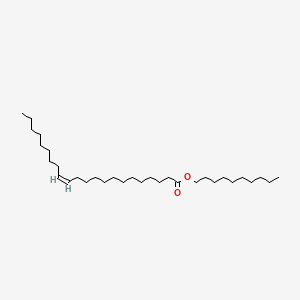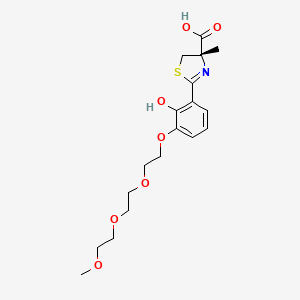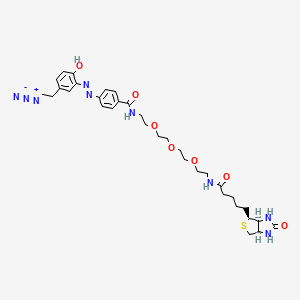
Diazo Biotin-PEG3-Azide
描述
Diazo Biotin-PEG3-Azide is a versatile compound widely used in biochemical and chemical research. It is a biotinylation reagent that contains a polyethylene glycol spacer and a terminal azide group. The hydrophilic spacer arm enhances the solubility of the labeled molecules in aqueous media .
作用机制
Target of Action
Diazo Biotin-PEG3-Azide is primarily used as a biotinylation reagent . Its primary targets are biomolecules tagged with alkyne such as propargyl, DBCO, and BCN . These biomolecules can range from proteins to other macromolecules depending on the specific application.
Mode of Action
The azide group in this compound can conjugate with alkyne-tagged biomolecules through a process known as click chemistry . This results in the formation of a stable triazole linkage . The extended PEG spacer in the compound increases the aqueous solubility of the biotinylated conjugates and helps minimize steric hindrance derived from binding to proteins such as strepavidin and avidin .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific alkyne-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage through click chemistry . This allows for the efficient labeling and tracking of the targeted biomolecules.
Pharmacokinetics
The compound’s hydrophilic spacer arm is known to provide better solubility to the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the efficient biotinylation of alkyne-tagged biomolecules . This allows for the easy detection and analysis of these biomolecules in various research and clinical applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions . Additionally, the stability of the compound and its resulting conjugates can be influenced by factors such as pH and temperature.
准备方法
Synthetic Routes and Reaction Conditions
Diazo Biotin-PEG3-Azide is synthesized through a multi-step process involving the introduction of a diazo group, a biotin moiety, and a polyethylene glycol spacer. The azide group is typically introduced through a reaction with sodium azide. The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a key step in the synthesis, allowing for the formation of a stable triazole linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve a purity level of at least 95% .
化学反应分析
Types of Reactions
Diazo Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Sodium Dithionite: Employed to cleave the diazo group, allowing for the release of captured biotinylated molecules.
Alkyne-Containing Molecules: React with the azide group to form stable triazole linkages.
Major Products Formed
The major products formed from these reactions are biotinylated biomolecules with enhanced solubility and stability due to the polyethylene glycol spacer .
科学研究应用
Diazo Biotin-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds and as a linker in the formation of stable triazole linkages.
Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.
Industry: Utilized in the production of biotinylated reagents and as a component in various biochemical assays.
相似化合物的比较
Similar Compounds
Azo Biotin-Azide: Contains a similar biotin moiety and azide group but lacks the polyethylene glycol spacer.
Azide-PEG3-Biotin Conjugate: Similar structure but may differ in the length of the polyethylene glycol spacer.
Uniqueness
Diazo Biotin-PEG3-Azide is unique due to its extended polyethylene glycol spacer, which enhances the solubility and reduces steric hindrance during binding to streptavidin or avidin . This makes it particularly useful in applications requiring high solubility and minimal steric interference.
属性
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






